molecular formula C7H14ClN B3015144 Spiro[2.3]hexan-5-ylmethanamine hydrochloride CAS No. 1528564-50-2

Spiro[2.3]hexan-5-ylmethanamine hydrochloride

Cat. No.: B3015144
CAS No.: 1528564-50-2
M. Wt: 147.65
InChI Key: LQNJOIZFCAMHNR-UHFFFAOYSA-N
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Description

Spiro[2.3]hexan-5-ylmethanamine hydrochloride is a bicyclic amine hydrochloride salt characterized by a spiro junction between a cyclopropane and a cyclohexane ring. The methanamine group (-CH2NH2) is attached to the spiro[2.3]hexane scaffold, and the compound exists as a hydrochloride salt to enhance stability and solubility. Its molecular formula is C7H14ClN (molecular weight: 147.65 g/mol), as inferred from structurally related compounds in the evidence .

Spiro compounds like this are of interest in medicinal chemistry due to their conformational rigidity, which can improve target binding and metabolic stability. For example, spiro scaffolds are used in enzyme inhibitors and photoresponsive systems .

Properties

IUPAC Name

spiro[2.3]hexan-5-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-5-6-3-7(4-6)1-2-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNJOIZFCAMHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528564-50-2
Record name {spiro[2.3]hexan-5-yl}methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.3]hexan-5-ylmethanamine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spiro[2.3]hexane structure. Subsequent functionalization with a methanamine group and conversion to the hydrochloride salt completes the synthesis .

Industrial Production Methods

Industrial production of this compound often involves bulk synthesis techniques to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexan-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • Spiro[2.3]hexan-5-ylmethanamine hydrochloride serves as a fundamental building block in organic synthesis. Its spirocyclic framework allows for the construction of more complex molecular architectures through various chemical reactions such as oxidation, reduction, and substitution.

Synthetic Routes

  • The synthesis typically involves cyclization of precursors to form the spiro structure followed by functionalization to introduce the methanamine group. Common methods include using automated reactors for bulk synthesis, optimizing yield and purity through continuous flow systems.

Biological Research

Investigating Protein-Ligand Interactions

  • The compound is studied for its potential interactions with biological macromolecules, serving as a probe for examining protein-ligand interactions and enzyme mechanisms. Its structural features facilitate binding to specific sites on proteins, which can influence their activity.

Potential Therapeutic Properties

  • Research indicates that this compound may have therapeutic potential in treating neurological disorders and infectious diseases. Initial studies suggest it could modulate various biological pathways, including anticancer activities .

Medicinal Chemistry

Pharmacological Applications

  • The compound is under investigation for its pharmacological properties, particularly its ability to affect neurotransmitter systems and potentially alleviate symptoms associated with mental health disorders. Its unique structural characteristics may confer advantages in drug design compared to traditional compounds .

Mechanism of Action

  • The mechanism involves forming hydrogen bonds and electrostatic interactions with biological targets, which may enhance binding affinity and specificity due to the spirocyclic structure's steric properties.

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in the manufacturing of specialty chemicals and pharmaceuticals. Its solubility and reactivity make it suitable for diverse applications in chemical production processes.

Case Study 1: Protein Interaction Studies

Research conducted on the interaction of this compound with specific enzymes has shown promising results in modulating enzyme activity, suggesting potential therapeutic applications in enzyme-related diseases.

Case Study 2: Anticancer Activity

Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Spiro[2.3]hexan-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares Spiro[2.3]hexan-5-ylmethanamine hydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reported Applications
This compound C7H14ClN 147.65 Methanamine (-CH2NH2·HCl) Not reported Research chemical, enzyme inhibition (potential)
5-Methoxyspiro[2.3]hexan-1-amine hydrochloride C7H13ClNO 162.64 Methoxy (-OCH3) Not reported Synthetic intermediate
Spiro[2.3]hex-5-ylamine hydrochloride C6H12ClN 133.62 Primary amine (-NH2·HCl) Not reported Building block for drug synthesis
1-Methyl-4-(3-nitrophenyl)-spiro[3.3']piperidinone C22H21N3O3 375.43 3-Nitrophenyl, methyl 185–186 Anticancer research
2-{spiro[5.5]Undecan-3-yl}ethan-1-amine hydrochloride C13H26ClN 231.80 Ethylamine, larger spiro system Not reported Neurological studies
Key Observations:

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., nitro in compound 4h ) increase melting points due to enhanced dipole interactions and crystal packing. The methanamine group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., phenyl groups in compound 4j ).

Spiro Ring Size and Bioactivity :

  • Larger spiro systems (e.g., spiro[5.5]undecane in ) may exhibit higher lipophilicity, influencing blood-brain barrier penetration.
  • Smaller spiro scaffolds (e.g., spiro[2.3]hexane) offer rigidity without excessive steric bulk, making them suitable for enzyme active-site binding .

Biological Activity

Spiro[2.3]hexan-5-ylmethanamine hydrochloride is a compound characterized by its unique spirocyclic structure, which imparts distinctive steric and electronic properties. The compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including receptor interactions, pharmacological properties, and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C7H12ClNC_7H_{12}ClN with a molecular weight of approximately 161.68 g/mol. The presence of the amine functional group allows for various interactions with biological molecules, influencing its activity through hydrogen bonding and electrostatic interactions.

Pharmacological Properties

Research into the pharmacological properties of this compound is still emerging, but initial studies suggest several potential activities:

  • Receptor Binding : The compound may interact with various receptors due to its amine group, which is known to form hydrogen bonds and facilitate receptor-ligand interactions.
  • Anticancer Activity : Preliminary studies indicate that derivatives of spirocyclic compounds exhibit anticancer properties, with some showing significant activity against HepG2 cancer cells. For instance, compounds derived from similar structures have demonstrated IC50 values indicating effective cell death at specific concentrations .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Receptor BindingPotential interactions with various receptors
Anticancer ActivitySignificant cell death in HepG2 cells
Antioxidant ActivityVaries among related compounds

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of spirocyclic compounds, derivatives similar to this compound were tested on HepG2 cells. Results indicated that increasing concentrations led to higher rates of apoptosis and cell death, with specific compounds achieving notable IC50 values that surpassed standard treatments like melphalan .

Case Study 2: Receptor Interaction Studies

Another study focused on the binding affinity of spirocyclic compounds to GABA receptors, revealing that modifications in the structure can significantly enhance or reduce receptor affinity. This highlights the importance of structural features in determining biological activity and therapeutic potential .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that can yield high purity and yield products. Recent advancements in synthetic methodologies have improved efficiency and scalability, making it feasible for further research applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Spiro[2.3]hexan-5-ylmethanamine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of spirocyclic amines like this compound often involves bromination or catalytic cyclization. For example, bromination of spiro[2.3]hexane derivatives in solvents like carbon tetrachloride yields halogenated intermediates, which can be functionalized via nucleophilic substitution or reductive amination . Diastereoselective synthesis using catalysts like glacial acetic acid has been demonstrated for similar spiro compounds, favoring specific stereoisomers through controlled reaction kinetics and solvent polarity . Characterization via single-crystal X-ray diffraction is critical for confirming stereochemistry .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) are essential for structural elucidation. For purity assessment, reverse-phase HPLC with UV detection (≥98% purity threshold) is recommended, as validated for structurally analogous compounds like Liproxstatin-1 hydrochloride . X-ray crystallography can resolve ambiguities in stereochemical assignments .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use chemical fume hoods, nitrile gloves, and lab coats to minimize exposure. Avoid inhalation of aerosols and skin contact. In case of spills, employ inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers per OSHA guidelines. Reference safety data sheets (SDS) for spirocyclic amines, which highlight risks of respiratory irritation and recommend emergency ventilation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., IC₅₀ variability) for this compound across different cell lines?

  • Methodological Answer : Cross-validate assays using standardized cell lines (e.g., HEK293 or HepG2) and control compounds like Liproxstatin-1 hydrochloride, a ferroptosis inhibitor with well-documented IC₅₀ values (22 nM) . Account for variables such as cell permeability, serum concentration, and redox state. Dose-response curves with triplicate replicates and statistical tools (e.g., ANOVA) are essential to identify outliers .

Q. What experimental designs are optimal for evaluating the in vivo efficacy of this compound in disease models?

  • Methodological Answer : Use transgenic rodent models (e.g., Gpx4 knockdown mice) to study mechanisms like ferroptosis inhibition. Administer the compound intravenously or via osmotic pumps for steady plasma concentrations. Monitor biomarkers (e.g., lipid peroxides, glutathione levels) and employ histopathology to assess organ-specific efficacy, as demonstrated in renal failure and hepatic ischemia/reperfusion models .

Q. How can computational chemistry aid in predicting the binding affinity of this compound to target proteins?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina or Schrödinger Suite. Optimize the ligand’s conformation based on spirocyclic geometry and protonation states of the amine group. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Q. What strategies mitigate stability issues (e.g., hydrolysis) in aqueous formulations of this compound?

  • Methodological Answer : Use lyophilization to enhance shelf life. Adjust pH to 4–6 with citrate buffers to minimize degradation. Incorporate cryoprotectants (e.g., trehalose) for freeze-dried formulations, as validated for hydrochloride salts in hydrogel-based drug delivery systems . Accelerated stability studies (40°C/75% RH) can identify degradation pathways .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Conduct mass balance studies with radiolabeled analogs (e.g., ¹⁴C-tracing) to track absorption, distribution, and excretion. Compare in vitro hepatic microsome assays (e.g., CYP450 metabolism) with in vivo plasma pharmacokinetics. Use compartmental modeling (e.g., NONMEM) to reconcile differences in bioavailability .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

  • Methodological Answer : Apply probit analysis or log-logistic models to calculate LD₅₀ values. Use Kaplan-Meier survival curves for longitudinal studies and Cox proportional hazards regression to adjust for covariates like body weight and organ function .

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